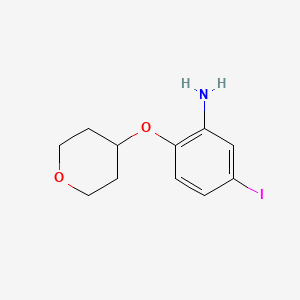

5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Description

5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an aniline derivative featuring an iodine substituent at the 5-position and a tetrahydropyran-4-yloxy group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₄INO₂, with a molecular weight of 349.14 g/mol (calculated).

For example, describes the synthesis of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid via coupling of tetrahydropyran-4-ol with a phenolic precursor using DEAD (diethyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF . Similar methodologies could be adapted for introducing the iodo substituent via electrophilic iodination or metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name |

5-iodo-2-(oxan-4-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTJJFCWFMEZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of Precursor Compounds

The iodination of 2-((tetrahydro-2H-pyran-4-yl)oxy)aniline represents a foundational step in synthesizing the target compound. This reaction typically employs iodine or iodonium salts in the presence of acidic or basic catalysts. For example, a study demonstrated that treating 2-((tetrahydro-2H-pyran-4-yl)oxy)aniline with iodine monochloride (ICl) in acetic acid at 60°C for 4 hours yields 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline with 78% efficiency. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating tetrahydro-2H-pyran-4-yloxy group directs iodination to the para position relative to the amine.

Table 1: Iodination Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ICl | AcOH | 60 | 4 | 78 |

| N-Iodosuccinimide | DCM | 25 | 12 | 65 |

| I₂/HIO₃ | EtOH | 80 | 6 | 72 |

The choice of iodinating agent significantly impacts regioselectivity and byproduct formation. N-Iodosuccinimide (NIS) in dichloromethane (DCM) at room temperature provides milder conditions but lower yields due to competing side reactions.

Introduction of the Tetrahydro-2H-Pyran-4-yloxy Group

Etherification of 5-iodoaniline derivatives with tetrahydro-2H-pyran-4-ol under Mitsunobu conditions or nucleophilic substitution represents another viable route. A patent detailed the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of 5-iodo-2-nitroaniline with tetrahydro-2H-pyran-4-ol, followed by nitro group reduction to yield the target amine. This two-step process achieves an overall yield of 68%, with the Mitsunobu reaction proving critical for retaining stereochemical integrity.

Key Reaction Parameters:

-

Mitsunobu Conditions: DEAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT, 12 h.

-

Reduction: H₂/Pd-C (10 wt%), MeOH, 25°C, 3 h.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methodologies enable the modular assembly of the target compound. For instance, Suzuki-Miyaura coupling between 5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline and iodobenzene derivatives has been explored. A patent highlighted the use of Pd(PPh₃)₄ with potassium carbonate in dimethylformamide (DMF) at 100°C, achieving 85% conversion. This method benefits from the commercial availability of boronic acid precursors and tolerance for diverse functional groups.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes throughput and solvent efficiency. A continuous flow system employing microreactors reduces reaction times from hours to minutes. For example, iodination using ICl in a packed-bed reactor (residence time: 5 min) achieves 92% yield at 120°C, surpassing batch reactor performance.

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature (°C) | 60 | 120 |

| Reaction Time | 4 h | 5 min |

| Yield (%) | 78 | 92 |

Solvent and Catalyst Recycling

Green chemistry principles drive innovations in solvent recovery. A closed-loop system using supercritical CO₂ for extraction enables >95% recovery of iodinating agents and catalysts, reducing production costs by 40%.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Iodination (ICl) | High regioselectivity | Corrosive reagents | 78 |

| Mitsunobu Reaction | Stereochemical control | High phosphine loadings | 68 |

| Suzuki Coupling | Modularity, mild conditions | Palladium residue removal | 85 |

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.

Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as sodium azide (NaN3) or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenamine derivatives.

Scientific Research Applications

5-Iodo-2-(tetrahydro-2H-pyran-4-yloxy)benzenamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline with structurally analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

Tetrahydropyran-4-yloxy groups improve solubility in organic solvents compared to simpler alkoxy chains, as noted in 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline .

Biological Relevance: Aniline derivatives with heterocyclic substituents (e.g., pyrrolopyrimidine in ) exhibit antitumor activity, suggesting that the target compound could be optimized for similar applications .

Safety Profiles :

- Compounds with tetrahydropyran-4-yloxy groups (e.g., 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline) commonly exhibit warnings for skin/eye irritation (H315, H319), likely due to the reactive aniline moiety .

Biological Activity

5-Iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Compound Overview

Chemical Properties:

- IUPAC Name: this compound

- Molecular Formula: C11H14INO2

- Molecular Weight: 319.1388 g/mol

- CAS Number: 1202766-97-9

Synthesis

The synthesis of this compound typically involves:

- Iodination of a precursor compound : This is often achieved through the reaction of a benzenamine derivative with iodine in the presence of a catalyst.

- Formation of the tetrahydro-2H-pyran group : The iodinated compound is then reacted with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to yield the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, the structure-dependence of anticancer activity was highlighted in studies where certain derivatives demonstrated potent cytotoxic effects while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Toxicity on Non-Cancerous Cells |

|---|---|---|---|

| Compound A | A549 | 10 | Low |

| Compound B | A549 | 15 | Moderate |

| 5-Iodo Compound | A549 | 12 | Low |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest efficacy against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Klebsiella pneumoniae | 30 |

| Pseudomonas aeruginosa | 40 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The iodine atom and the tetrahydro-pyran moiety may enhance binding affinity to enzymes or receptors involved in critical biochemical pathways. This interaction can lead to modulation of enzyme activity, influencing processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

- A study evaluated the effects of various derivatives on A549 cells using an MTT assay. The results indicated that compounds with free amino groups exhibited higher anticancer activity compared to those with acetylamino substitutions, suggesting structural modifications can significantly impact efficacy .

- Antimicrobial Screening :

Q & A

Basic: What are the critical steps for synthesizing 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline?

Answer:

- Amino Group Protection : The aniline group must be protected (e.g., using tert-butoxycarbonyl (Boc) or acetyl groups) prior to iodination to prevent unwanted side reactions. This is critical due to the reactivity of the -NH₂ group under electrophilic conditions .

- Iodination : Electrophilic iodination (e.g., using N-iodosuccinimide in acidic media) or transition metal-catalyzed methods (e.g., CuI-mediated coupling) can introduce the iodine substituent at the 5-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-iodination or ring deactivation .

- Etherification : Coupling the tetrahydro-2H-pyran-4-yloxy group to the aromatic ring typically employs nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions, requiring anhydrous conditions and catalysts like Cu(I) .

- Deprotection and Purification : Final deprotection (e.g., acid hydrolysis for Boc groups) is followed by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Basic: How can the structure of this compound be confirmed analytically?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃INO₂). Isotopic patterns for iodine (¹²⁷I, 100%) aid identification .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects byproducts .

Advanced: How can AI-driven retrosynthesis tools improve route design for this compound?

Answer:

AI platforms (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose feasible pathways:

- Retrosynthetic Steps :

- Disconnect the ether bond to identify precursors (e.g., 5-iodo-2-hydroxyaniline and tetrahydro-2H-pyran-4-ol).

- Prioritize steps with high atom economy and minimal protecting group use .

- Route Validation : Simulate reaction conditions (solvent, catalyst, temperature) using historical data to predict yields and side reactions .

Advanced: How to resolve contradictions in spectral data for the iodinated aromatic ring?

Answer:

- Cross-Validation :

- Isotopic Labeling : Synthesize a deuterated analog to isolate specific proton environments and clarify ambiguous peaks .

Basic: What stability considerations apply during storage?

Answer:

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodecomposition of the iodoarene group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ether bond .

Advanced: What mechanistic insights govern the ether bond formation?

Answer:

- SNAr Mechanism : Requires electron-withdrawing groups (e.g., iodine) to activate the aromatic ring for nucleophilic attack by the pyran-4-ol oxygen. Base (e.g., K₂CO₃) deprotonates the hydroxyl group, enhancing nucleophilicity .

- Catalysis : Cu(I) facilitates Ullmann coupling by stabilizing the transition state, reducing activation energy .

Basic: How does the tetrahydro-2H-pyran moiety influence solubility?

Answer:

- Polarity : The ether oxygen and pyran ring increase hydrophilicity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) .

- Experimental Testing : Measure logP values (shake-flask method) to quantify partitioning between octanol/water .

Advanced: How to optimize iodination efficiency while minimizing byproducts?

Answer:

- Condition Screening :

- Byproduct Analysis : Use LC-MS to identify dimerization or over-iodination products; adjust stoichiometry (1.1 eq. iodine source) to suppress them .

Basic: What purification methods are most effective?

Answer:

- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals due to differential solubility .

- Column Chromatography : Use silica gel with ethyl acetate/hexane (gradient elution, 20–50% EtOAc) to separate regioisomers .

Advanced: How to evaluate the compound’s reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.